molecular formula C18H19N3O2S B11425801 4-[(3,4-Dimethylphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione

4-[(3,4-Dimethylphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione

Cat. No.: B11425801
M. Wt: 341.4 g/mol
InChI Key: ZOIMFIZZMJZRTG-UHFFFAOYSA-N
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Description

    4-[(3,4-Dimethylphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione: is a chemical compound with a complex structure. Let’s break it down:

  • This compound has potential applications in various fields due to its unique structure.
  • Preparation Methods

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate. The amino group could interact with biological targets.

      Materials Science: Explore its use in organic electronics or as a building block for functional materials.

      Biological Studies: Assess its effects on cellular pathways.

      Industry: Consider applications in dyes, pigments, or other specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific receptors or enzymes due to its structural features.
    • Further research is needed to elucidate the precise molecular targets and pathways.
  • Comparison with Similar Compounds

    • Similar compounds may include other quinazolines, thiones, and amino-substituted molecules.
    • Highlighting its uniqueness requires a detailed comparison with specific analogs.

    Remember that this compound’s potential lies in its diverse applications, and ongoing research will continue to uncover its properties and uses

    Properties

    Molecular Formula

    C18H19N3O2S

    Molecular Weight

    341.4 g/mol

    IUPAC Name

    4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

    InChI

    InChI=1S/C18H19N3O2S/c1-10-5-6-12(7-11(10)2)19-17-13-8-15(22-3)16(23-4)9-14(13)20-18(24)21-17/h5-9H,1-4H3,(H2,19,20,21,24)

    InChI Key

    ZOIMFIZZMJZRTG-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)C

    Origin of Product

    United States

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